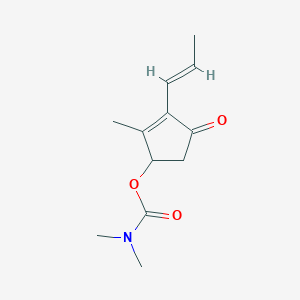![molecular formula C15H22N4 B14146834 1-[3-(Pyrrolidin-1-yl)butyl]-1H-indazol-3-amine CAS No. 89007-79-4](/img/structure/B14146834.png)
1-[3-(Pyrrolidin-1-yl)butyl]-1H-indazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Pyrrolidin-1-yl)butyl]-1H-indazol-3-amine is a compound that features a pyrrolidine ring and an indazole moiety The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, while the indazole is a bicyclic structure composed of fused benzene and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Pyrrolidin-1-yl)butyl]-1H-indazol-3-amine typically involves the construction of the pyrrolidine ring followed by the attachment of the indazole moiety. One common method involves the cyclization of a suitable precursor to form the pyrrolidine ring, followed by functionalization to introduce the indazole group. The reaction conditions often include the use of catalysts and specific solvents to optimize yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the production process .
Chemical Reactions Analysis
Types of Reactions: 1-[3-(Pyrrolidin-1-yl)butyl]-1H-indazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
1-[3-(Pyrrolidin-1-yl)butyl]-1H-indazol-3-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[3-(Pyrrolidin-1-yl)butyl]-1H-indazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and indazole moiety can interact with these targets through various binding interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidine-2-one and pyrrolidine-2,5-diones.
Indazole derivatives: Compounds containing the indazole moiety, such as 1H-indazole and 2H-indazole.
Uniqueness: 1-[3-(Pyrrolidin-1-yl)butyl]-1H-indazol-3-amine is unique due to the combination of the pyrrolidine ring and indazole moiety, which can confer distinct biological activities and chemical properties. This combination allows for a diverse range of interactions with biological targets, making it a valuable compound in drug discovery and medicinal chemistry .
Properties
CAS No. |
89007-79-4 |
|---|---|
Molecular Formula |
C15H22N4 |
Molecular Weight |
258.36 g/mol |
IUPAC Name |
1-(3-pyrrolidin-1-ylbutyl)indazol-3-amine |
InChI |
InChI=1S/C15H22N4/c1-12(18-9-4-5-10-18)8-11-19-14-7-3-2-6-13(14)15(16)17-19/h2-3,6-7,12H,4-5,8-11H2,1H3,(H2,16,17) |
InChI Key |
GIYFCNZOOHTDBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN1C2=CC=CC=C2C(=N1)N)N3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


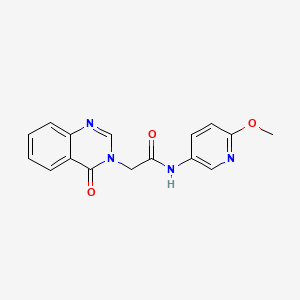

![(4E)-5-methyl-2-(4-nitrophenyl)-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14146762.png)
![Hexahydrooxireno[f][2]benzofuran-3,5-dione](/img/structure/B14146766.png)
![(2S)-2-[[(3S,6S,12S,15R)-3-benzyl-9-[2-(4-hydroxyphenyl)ethyl]-6,7-dimethyl-2,5,8,11,14-pentaoxo-12-propan-2-yl-1,4,7,10,13-pentazacyclononadec-15-yl]carbamoylamino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B14146768.png)
![2-[[6-Amino-2-(4-methylanilino)-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B14146776.png)
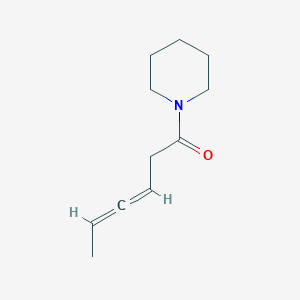
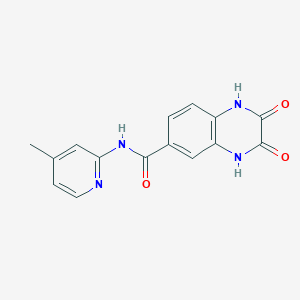
![2-(2-Benzylsulfanyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylamino)-propan-1-ol](/img/structure/B14146798.png)
![3-(2-chlorophenyl)-N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-N-(furan-2-ylmethyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B14146806.png)
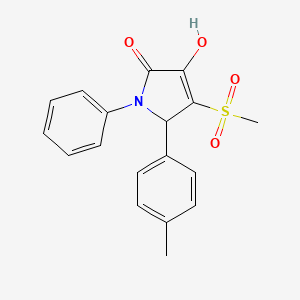

![4'-Chloro-2-methyl[1,1'-biphenyl]-3-amine](/img/structure/B14146818.png)
